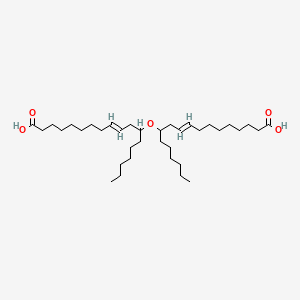

Ricinoleic acid dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ricinoleic acid dimer, also known as this compound, is a useful research compound. Its molecular formula is C36H66O5 and its molecular weight is 578.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Production

Ricinoleic acid dimer is extensively used in the production of polyamide resins, which are crucial in manufacturing adhesives, coatings, and elastomers. The branched structure of the dimer provides flexibility and enhances the chemical properties of these polymers:

- Polyamide Hot Melt Adhesives : These adhesives benefit from the hydrophobic characteristics imparted by ricinoleic acid dimers, making them suitable for various applications including packaging and construction.

- Alkyd Resins : The incorporation of this compound into alkyd resins improves their durability and resistance to environmental factors .

Surfactants and Lubricants

Ricinoleic acid dimers serve as effective surfactants due to their amphiphilic nature. They are utilized in:

- Industrial Lubricants : These lubricants benefit from the non-toxic nature of ricinoleic acid dimers, providing an environmentally friendly alternative to traditional lubricants.

- Fuel Oil Additives : The dimer enhances the performance of fuel oils by improving their stability and reducing emissions .

Curing Agents

The dimer is also employed as a curing agent in epoxy resins. Its reactivity allows it to facilitate cross-linking processes, which are essential for achieving desired mechanical properties in cured materials.

Biological Applications

Ricinoleic acid itself has been studied for its biological activities, which extend to its dimer forms:

- Anti-inflammatory Properties : Research indicates that ricinoleic acid exhibits anti-inflammatory effects similar to capsaicin, suggesting potential therapeutic uses for its dimers in treating inflammatory conditions .

- Antimicrobial Activity : Studies have shown that ricinoleic acid dimers possess antimicrobial properties that can inhibit the growth of various pathogens, making them candidates for use in pharmaceutical formulations .

Case Study 1: Polymerization of Ricinoleic Acid

A study demonstrated the successful polymerization of ricinoleic acid using Tin (II) 2-ethylhexanoate as a catalyst. This process yielded a polyricinoleic acid with improved properties suitable for industrial applications. The research highlighted the importance of reaction conditions, such as temperature and time, in optimizing yield and polymer characteristics .

Case Study 2: Biological Evaluation

Another study focused on synthesizing derivatives of ricinoleic acid and evaluating their biological activity against bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting potential applications in medical and personal care products .

Data Summary

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Production | Polyamide resins, hot melt adhesives | Enhanced flexibility, durability |

| Surfactants | Industrial lubricants, fuel oil additives | Non-toxic, environmentally friendly |

| Curing Agents | Epoxy resin formulations | Improved mechanical properties |

| Biological Applications | Anti-inflammatory treatments | Potential therapeutic uses |

| Antimicrobial formulations | Inhibition of pathogen growth |

Propriétés

Numéro CAS |

79415-97-7 |

|---|---|

Formule moléculaire |

C36H66O5 |

Poids moléculaire |

578.9 g/mol |

Nom IUPAC |

(E)-12-[(E)-17-carboxyheptadec-9-en-7-yl]oxyoctadec-9-enoic acid |

InChI |

InChI=1S/C36H66O5/c1-3-5-7-21-27-33(29-23-17-13-9-11-15-19-25-31-35(37)38)41-34(28-22-8-6-4-2)30-24-18-14-10-12-16-20-26-32-36(39)40/h17-18,23-24,33-34H,3-16,19-22,25-32H2,1-2H3,(H,37,38)(H,39,40)/b23-17+,24-18+ |

Clé InChI |

MAWLNCDEZPYQQL-GJHDBBOXSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |

SMILES isomérique |

CCCCCCC(OC(C/C=C/CCCCCCCC(=O)O)CCCCCC)C/C=C/CCCCCCCC(=O)O |

SMILES canonique |

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |

Synonymes |

RCL-AD ricinoleic acid dime |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.